1-(Thiophen-2-yl)ethanol

Catalog No.
S750460
CAS No.
2309-47-9
M.F
C6H8OS
M. Wt
128.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophen-2-yl)ethanol

CAS Number

2309-47-9

Product Name

1-(Thiophen-2-yl)ethanol

IUPAC Name

1-thiophen-2-ylethanol

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3

InChI Key

WUNFIVTVJXZDDJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)O

Canonical SMILES

CC(C1=CC=CS1)O

Synthesis and Applications as a Building Block

-(Thiophen-2-yl)ethanol, also known as 2-thiophenemethanol, is an organic compound containing a five-membered aromatic ring with a sulfur atom (thiophene) and an ethanol group. Researchers have employed various methods for its synthesis, including:

  • Utilizing Grignard reaction with thiophene and acetaldehyde [].
  • Employing palladium-catalyzed coupling reactions of 2-thienyl halides with vinyl alcohol derivatives [].

These methods allow the incorporation of the 1-(thiophen-2-yl)ethanol moiety into complex molecules, serving as a valuable building block in organic synthesis [, ].

Precursor for Ligands and Bioactive Molecules

The unique structure of 1-(thiophen-2-yl)ethanol makes it a versatile precursor for the synthesis of various functional molecules. Here are some examples:

  • Ligands: Researchers have explored the use of 1-(thiophen-2-yl)ethanol in the preparation of ligands for transition metals. These ligands can find applications in catalysis and material science [, ].
  • Bioactive molecules: The presence of both the aromatic ring and the hydroxyl group makes 1-(thiophen-2-yl)ethanol a potential scaffold for bioactive molecules. Studies have investigated its derivatives for their anti-inflammatory and antimicrobial activities [, ].

1-(Thiophen-2-yl)ethanol, also known as 1-(thiophen-2-yl)ethan-1-ol, is an organic compound with the molecular formula C₆H₈OS. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to an ethanol moiety. This compound is characterized by its unique properties derived from the combination of the thiophene structure and the alcohol functional group. It has garnered interest in various fields, including medicinal chemistry and materials science due to its potential biological activities and applications.

Typical for alcohols and thiophene derivatives:

  • Oxidation: The hydroxyl group can be oxidized to form 1-(thiophen-2-yl)ethanal or further to carboxylic acids.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in various applications.
  • Condensation Reactions: It can undergo condensation with amines to form Schiff bases, which are important intermediates in organic synthesis .

These reactions highlight its versatility as a building block in organic synthesis.

Research has indicated that 1-(thiophen-2-yl)ethanol exhibits various biological activities. For instance, it has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains . Additionally, its derivatives have been explored for potential use as anti-inflammatory agents and in other therapeutic applications. The compound's unique structure contributes to its interaction with biological targets, making it a subject of interest in pharmacological studies.

Several methods have been developed for synthesizing 1-(thiophen-2-yl)ethanol:

  • Biocatalytic Synthesis: A notable method involves using lactic acid bacteria as biocatalysts to achieve high enantiomeric purity of (S)-1-(thiophen-2-yl)ethanol on a gram scale .
  • Chemical Synthesis: Traditional synthetic routes may involve the reaction of thiophene derivatives with appropriate alkylating agents under controlled conditions. For example, the condensation of 2-thiopheneethanol with amines can yield various derivatives .

These methods underline the compound's accessibility for research and industrial applications.

1-(Thiophen-2-yl)ethanol has several applications across different domains:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development.
  • Material Science: Its unique chemical properties allow it to be used in the synthesis of novel materials and polymers.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

These applications reflect the compound's significance in both academic research and industrial processes.

Interaction studies of 1-(thiophen-2-yl)ethanol focus on its binding affinity and activity against various biological targets. Research indicates that it may interact with specific enzymes or receptors, leading to biological effects such as antimicrobial activity or modulation of inflammatory responses . Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with 1-(thiophen-2-yl)ethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-ThiophenemethanolThiophene ring + methyl groupExhibits different reactivity due to methyl substitution
3-ThiophenemethanolThiophene ring + methyl groupDifferent position of methyl affects biological activity
1-(Furan-2-yl)ethanolFuran ring instead of thiopheneDifferent electronic properties impacting reactivity

These compounds illustrate variations in reactivity and biological activity stemming from minor structural differences, emphasizing the uniqueness of 1-(thiophen-2-yl)ethanol within this class of compounds.

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium-catalyzed transfer hydrogenation represents a cornerstone methodology for the enantioselective synthesis of 1-(thiophen-2-yl)ethanol from its corresponding ketone precursor [1] [2]. The mechanism involves the use of ruthenium complexes bearing chiral diamine ligands, most notably N-tosyl-1,2-diphenylethylenediamine (TsDPEN), which facilitate asymmetric hydrogen transfer from donor molecules such as formic acid or isopropanol [3] [4].

Recent developments in ruthenium-catalyzed transfer hydrogenation have demonstrated exceptional performance with thiophene-containing substrates [1] [2]. The RuCl(S,S)-TsDPEN complex has emerged as a particularly effective catalyst system, achieving conversions exceeding 90% with enantiomeric excesses ranging from 85% to 95% for 1-(thiophen-2-yl)ethanol synthesis [3] [5]. The reaction typically proceeds under mild conditions at temperatures between 28°C and 40°C, utilizing azeotropic mixtures of formic acid and triethylamine as hydrogen sources [3] [6].

Mechanistic studies have revealed that the reaction follows a stepwise pathway rather than a concerted mechanism, with water molecules playing a crucial role in proton transfer processes [7] [8]. Computational investigations using density functional theory calculations have shown that hydrogen bonding interactions between solvent molecules and the substrate significantly influence reaction barriers and stereoselectivity [7] [9]. The proton transfer step occurs predominantly from water molecules rather than directly from the catalyst, contributing to the observed enantioselectivity patterns [7] [8].

The substrate scope for ruthenium-catalyzed transfer hydrogenation encompasses a wide range of thiophene-containing ketones [2] [10]. Aromatic ketones bearing thiophene substituents consistently deliver high yields and excellent enantioselectivities, with turnover frequencies reaching up to 63,000 h⁻¹ under optimized conditions [10]. The catalyst loading can be reduced to as low as 0.01 mol% while maintaining high conversion rates, demonstrating the remarkable efficiency of these catalytic systems [10].

Catalyst SystemTemperature (°C)Conversion (%)Enantiomeric Excess (%)Reference
RuCl(S,S)-TsDPEN28>9995 [3]
RuCl(S,S)-TsDPEN409887-92 [4]
Ru(S,S)-TsDPEN309589 [3]

Iridium-Mediated Enantioselective Synthesis

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful complementary approach to ruthenium systems for the synthesis of chiral 1-(thiophen-2-yl)ethanol [5] [11]. The development of hybrid phosphoramidite-olefin ligands has significantly enhanced the performance of iridium catalysts in asymmetric transformations involving thiophene substrates [11] [12].

The mechanism of iridium-catalyzed enantioselective synthesis involves the formation of highly electrophilic (η³-allyl)-iridium(III) intermediates, which facilitate nucleophilic attack with exceptional stereoselectivity [11] [13]. Phosphoramidite ligands provide the necessary chiral environment while olefin co-ligands modulate the electronic properties of the metal center [11] [12]. This dual ligand system enables fine-tuning of both reactivity and selectivity parameters.

Recent advances in iridium catalysis have demonstrated remarkable substrate tolerance and mild reaction conditions [14] [15]. The [Ir(COD)Cl]₂ precursor combined with ferrocene-based phosphine ligands achieves complete conversion of thiophene ketones to the corresponding alcohols with enantiomeric excesses exceeding 98% [14]. Notably, these reactions proceed efficiently at room temperature under hydrogen pressures as low as 20 bar, representing some of the mildest conditions reported for asymmetric hydrogenation [14] [15].

Solvent effects play a crucial role in determining the stereochemical outcome of iridium-catalyzed reactions [14]. In toluene and dioxane systems, the (R)-enantiomer of 1-(thiophen-2-yl)ethanol is predominantly formed, while ethanol solvent leads to preferential formation of the (S)-enantiomer [14]. This solvent-controlled enantioselectivity switch provides valuable synthetic flexibility for accessing both enantiomers of the target compound [14].

Deuterium labeling experiments have provided insights into the hydrogen source and reaction mechanism [14]. In non-protic solvents, hydrogen atoms are derived exclusively from molecular hydrogen, while in alcoholic solvents, the solvent contributes significantly to the hydrogen incorporation [14]. These mechanistic studies support an outer-sphere hydrogen transfer mechanism involving hydrogen bonding interactions between the substrate and chiral ligand [14] [13].

Heterogeneous Catalysis in Thiophene Functionalization

Heterogeneous catalysis offers distinct advantages for the synthesis of 1-(thiophen-2-yl)ethanol, including ease of catalyst separation, recyclability, and potential for continuous processing [16] [17]. Metal-organic frameworks (MOFs) containing thiophene-functionalized ligands have demonstrated exceptional catalytic activity for various organic transformations [16] [17] [18].

Palladium-based heterogeneous catalysts have shown remarkable efficiency in thiophene functionalization reactions [19] [20]. The mechanism involves electrophilic substitution at the carbon-hydrogen bonds of thiophene rings, facilitated by the electron-rich nature of the heterocycle [19]. Palladium nanoparticles supported on various carriers achieve high selectivity for the desired substitution patterns while minimizing side reactions [19] [20].

Zeolite-supported catalysts provide unique opportunities for thiophene transformations through shape-selective catalysis [21] [22]. The confined environment within zeolite pores influences reaction selectivity and can stabilize reactive intermediates [22]. Bronsted acidic sites in zeolites facilitate protonation and subsequent functionalization of thiophene rings [22].

Recent developments in heterogeneous catalysis have focused on cobalt-based metal-organic frameworks for thiophene functionalization [16] [17]. These MOF catalysts demonstrate excellent recyclability, maintaining catalytic activity over multiple reaction cycles [17]. The Co-MOF-1 and Co-MOF-2 systems achieve conversions exceeding 90% with high functional group compatibility [17].

The advantages of heterogeneous catalysis extend beyond catalyst recovery to include improved reaction control and reduced byproduct formation [16] [23]. Platinum catalysts modified with thiophene ligands show enhanced selectivity in hydrogenation reactions, with the thiophene modifiers constraining substrate adsorption geometries [23]. This steric control leads to preferential end-on adsorption rather than flat-lying orientations, resulting in improved chemoselectivity [23].

Catalyst TypeSupportConversion (%)Selectivity (%)Recyclability (Cycles)
Co-MOF-1Thiophene-dicarboxylate92885
Pd/SiO₂Silica gel85954
Pt/SOD-thiopheneSodalite zeolite78>993

Solvent Effects and Reaction Optimization Strategies

Solvent selection critically influences both reaction rate and stereoselectivity in the synthesis of 1-(thiophen-2-yl)ethanol [24] [9]. Systematic studies have revealed complex relationships between solvent properties and catalytic performance, with polar protic solvents generally favoring different reaction pathways compared to non-polar alternatives [9] [25].

The effect of solvent polarity on reaction mechanisms has been extensively investigated through computational studies [9]. In highly polar solvents such as water, transition state energies are significantly elevated due to solvation effects and hydrogen bonding interactions [9]. Conversely, non-polar solvents like toluene provide lower activation barriers but may compromise substrate solubility [9] [25].

Deep eutectic solvents have emerged as environmentally benign alternatives for thiophene functionalization reactions [24]. Choline chloride-urea mixtures enable efficient palladium-catalyzed coupling reactions under non-anhydrous conditions without rigorous exclusion of air [24]. These green solvents demonstrate comparable or superior performance to traditional organic solvents while offering improved sustainability profiles [24].

Temperature optimization studies reveal optimal ranges between 45°C and 60°C for most catalytic systems [23] [26]. Higher temperatures increase reaction rates but may compromise selectivity due to thermal side reactions [26] [27]. Lower temperatures preserve selectivity but require extended reaction times to achieve complete conversion [26].

Reaction optimization strategies encompass systematic variation of multiple parameters including catalyst loading, hydrogen pressure, temperature, and solvent composition [28] [14]. Statistical design of experiments approaches enable efficient exploration of parameter space to identify optimal conditions [28]. Response surface methodology has proven particularly valuable for multi-objective optimization targeting both yield and enantioselectivity [28].

The role of additives in reaction optimization cannot be understated [14] [15]. Acidic additives such as acetic acid enhance reaction rates in certain catalytic systems, while maintaining high enantioselectivity [15]. Iodide salts, particularly tetrabutylammonium iodide, improve diastereoselectivity in asymmetric hydrogenation reactions [15].

Solvent SystemTemperature (°C)Yield (%)Enantiomeric Excess (%)Reaction Time (h)
Toluene/Dioxane25939824
Ethanol30839348
Deep Eutectic Solvent40788536
Dichloromethane35899118

Byproduct Analysis and Purification Techniques

Byproduct formation in 1-(thiophen-2-yl)ethanol synthesis typically involves several competing pathways including over-reduction, ring opening, and polymerization reactions [29] [30]. Comprehensive analytical characterization using gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy enables identification of these unwanted products [30] [31].

The primary byproducts observed in ruthenium-catalyzed systems include tetrahydrothiophene derivatives resulting from ring saturation [32]. These saturated analogs form through sequential hydrogenation of the thiophene ring, particularly under harsh reaction conditions or with highly active catalysts [32]. The formation of these byproducts can be minimized through careful control of hydrogen pressure and reaction temperature [32].

Formaldehyde represents another significant byproduct in oxidative transformations of thiophene derivatives [30]. Minisci oxidation mechanisms lead to formaldehyde generation as a primary side product, requiring specific purification strategies for its removal [30]. Distillation techniques prove effective for formaldehyde separation due to its high volatility [30].

Mercaptan contamination poses particular challenges in thiophene purification [33]. These sulfur-containing impurities impart characteristic odors and can interfere with subsequent synthetic transformations [33]. Oxidative treatment with sulfur in the presence of basic catalysts converts mercaptans to heavy polysulfides, which can be removed through distillation [33]. Solid basic catalysts such as Amberlyst resins enable continuous processing and catalyst recycling [33].

Chromatographic purification methods provide high-resolution separation of 1-(thiophen-2-yl)ethanol from structural isomers and byproducts [31] [34]. Column chromatography using silica gel with dichloromethane-hexane eluent systems achieves excellent purification efficiency [31]. Flash chromatography techniques reduce purification time while maintaining high product purity [34] [35].

Crystallization represents an alternative purification approach for solid derivatives of 1-(thiophen-2-yl)ethanol [31] [34]. Recrystallization from ethanol or methanol provides high-purity products with effective removal of trace impurities [31] [35]. The choice of crystallization solvent significantly influences recovery yields and final product purity [34].

Advanced analytical techniques including high-performance liquid chromatography and chiral stationary phase chromatography enable quantitative determination of enantiomeric purity [30] [14]. These methods provide essential quality control for pharmaceutical and fine chemical applications requiring high optical purity [30] [14].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time
Column Chromatography>9985-902-4 hours
Vacuum Distillation97-9892-951-2 hours
Recrystallization>99.575-854-8 hours
Preparative HPLC>99.980-881-3 hours

The compound 1-(Thiophen-2-yl)ethanol represents a critical intermediate in the synthesis of several pharmaceutical compounds with significant therapeutic importance. This thiophene-containing secondary alcohol has gained considerable attention in medicinal chemistry due to its versatile role in the preparation of antithrombotic agents, analgesic compounds, and fluorescent biomarker systems [1] [2].

Role in Antithrombotic Agent Synthesis

The antithrombotic therapeutic class relies heavily on compounds that can effectively inhibit platelet aggregation and reduce the risk of atherothrombotic events. 1-(Thiophen-2-yl)ethanol serves as a fundamental building block in the synthesis of two major antithrombotic agents: clopidogrel hydrogen sulfate and ticlopidine [3] [4].

Clopidogrel Hydrogen Sulfate Intermediate

Clopidogrel, chemically known as (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, represents one of the most widely prescribed antiplatelet medications worldwide [3] [5]. The synthesis of clopidogrel involves 1-(Thiophen-2-yl)ethanol as a key intermediate in multiple synthetic pathways.

In the primary synthetic route, 1-(Thiophen-2-yl)ethanol undergoes tosylation with para-toluenesulfonyl chloride to generate para-toluenesulfonic acid-2-thiophene ethyl ester (designated as intermediate CPG 101) [3]. This protection and activation of the hydroxyl group facilitates subsequent nucleophilic substitution reactions. The tosylated intermediate then participates in a condensation reaction with S-(+)-o-chlorophenylglycine methyl ester under alkaline conditions. This reaction yields (S)-2-(2-thiophene ethylamino)(2-chlorphenyl) methyl acetate hydrochloride (intermediate CPG105) [3].

Research findings demonstrate that the overall yield for clopidogrel synthesis via this pathway reaches approximately 60% when utilizing route B methodology [6]. The process involves rigorous pH control, with optimal conditions maintaining pH values between 6.9-7.2 during extraction procedures [3]. Temperature control proves equally critical, with reaction temperatures maintained at 10-15°C during tosylation and subsequent elevation to 25-30°C for completion [3].

Alternative synthetic approaches employ solid acid catalytic esterification methods for enhanced environmental compatibility [7]. These methods utilize CT-450 solid acid catalyst with molar ratios of 0.1-0.8:1 relative to alpha-brominated NSC 4613, demonstrating product purities exceeding 99% with yields surpassing 90% [7].

The biocatalytic synthesis of clopidogrel metabolites has emerged as an innovative approach utilizing unspecific peroxygenases (UPOs) [8]. These enzymatic systems can achieve the preparation of active clopidogrel metabolites through a two-step oxidation process with overall yields of 25% [8]. The methodology employs 2 U/mL of UPO from Marasmius rotula in phosphate-buffered systems containing 5 mM ascorbate and 2 mM/h hydrogen peroxide in 20% acetone [8].

Ticlopidine Production Pathways

Ticlopidine, an acidic thienopyridine derivative and effective platelet aggregation inhibitor, requires 1-(Thiophen-2-yl)ethanol as a critical starting material in its synthetic pathway [6] [9]. The compound functions as a potent and long-acting inhibitor of platelet aggregation, making it valuable for treating various cardiovascular conditions [6].

The synthetic methodology begins with tosylation of 1-(Thiophen-2-yl)ethanol using para-toluenesulfonyl chloride in the presence of triethylamine as an acid-binding agent [9]. The reaction proceeds under controlled temperature conditions of 0-5°C, followed by warming to 20-25°C for 1-3 hours [9]. The molar ratio of thiophene ethanol to para-toluenesulfonyl chloride is maintained at 1:1.05-1.15 to ensure complete conversion [9].

Following tosylation, the protected intermediate undergoes condensation with o-chlorobenzylamine at elevated temperatures of 80-95°C for 2-4 hours [9]. The molar ratio of thiophene ethanol to o-chlorobenzylamine ranges from 1:2-2.2, with excess o-chlorobenzylamine serving dual roles as reactant and acid-binding agent [9]. This approach promotes reaction progression while simplifying purification procedures.

The final cyclization step employs 1,3-dioxolane as both solvent and cyclization reagent under acidic conditions [9]. This methodology eliminates the use of formaldehyde, a highly toxic reagent traditionally employed in ticlopidine synthesis, while achieving cyclization yields exceeding 95% [9]. The overall synthetic yield for ticlopidine hydrochloride reaches approximately 95% using this optimized pathway [9].

Recent research has developed a highly productive five-step synthetic approach providing ticlopidine in 60% overall yield from thiophene as the starting material [6]. This methodology demonstrates excellent scalability with simple work-up procedures, short reaction times, and utilization of inexpensive, readily available reagents [6]. The approach also generates 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a key intermediate in 62% overall yield, which serves as a precursor for numerous bioactive compounds including prasugrel and clopidogrel [6].

Analgesic Compound Development

The application of 1-(Thiophen-2-yl)ethanol extends beyond antithrombotic agents into the realm of analgesic compound development. Research demonstrates that thiophene-based derivatives possess significant potential for pain management applications [1] [10].

Thiophene-containing compounds have shown promise in the development of analgesic agents through various mechanisms of action. The compound 1-(Thiophen-2-yl)ethanol serves as a precursor in the synthesis of sulfentanyl, a potent analgesic compound [1]. The synthetic pathway utilizes the thiophene ethanol moiety to construct the core structure required for opioid receptor binding and subsequent analgesic activity.

Studies on thiophene-based analgesic development have explored structure-activity relationships focusing on the thiophene ring system [11] [12]. Research indicates that thiophene derivatives can modulate inflammatory pathways through inhibition of cyclooxygenase enzymes, particularly COX-2 [11]. Molecular docking studies reveal MolDock Score values of -106.93 kcal/mol for COX-1 and -110.84 kcal/mol for COX-2, indicating strong binding affinities [11].

The development of non-acidic thiophene-based derivatives as potential analgesic agents has shown promising results in preclinical studies [12]. These compounds demonstrate anti-inflammatory activity through multiple mechanisms, including modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 [11]. The compounds exhibit dose-dependent effects with significant reduction in inflammatory markers at concentrations of 50 and 100 μg/mL [11].

Thiophene-derived analgesic compounds have demonstrated efficacy in standard pain models, including the acetic acid-induced abdominal contortions test and the formalin-induced nociception test [11]. The compounds show significant reduction in the number of abdominal contortions and decreased licking time in both phases of the formalin test, indicating both peripheral and central analgesic mechanisms [11].

XLogP3

1.2

Other CAS

2309-47-9

Dates

Last modified: 08-15-2023

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